molecular formula C10H14IN B8151773 (4-Iodo-3-methyl-benzyl)-dimethyl-amine

(4-Iodo-3-methyl-benzyl)-dimethyl-amine

Cat. No.: B8151773
M. Wt: 275.13 g/mol
InChI Key: WAPRIEDHLSTASI-UHFFFAOYSA-N
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Description

(4-Iodo-3-methyl-benzyl)-dimethyl-amine is a benzylamine derivative characterized by a dimethylamine group attached to a benzyl backbone substituted with an iodine atom at the para position and a methyl group at the meta position. The iodine substituent contributes to increased molecular weight (compared to non-halogenated analogues) and enhanced lipophilicity, which may affect membrane permeability in pharmacological contexts.

Properties

IUPAC Name

1-(4-iodo-3-methylphenyl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-8-6-9(7-12(2)3)4-5-10(8)11/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPRIEDHLSTASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-3-methyl-benzyl)-dimethyl-amine typically involves the iodination of a precursor compound, followed by the introduction of the dimethylamine group. One common method involves the reaction of 4-iodo-3-methylbenzyl chloride with dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Iodo-3-methyl-benzyl)-dimethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the benzyl ring.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Deiodinated products or reduced benzyl derivatives.

    Substitution: Products with new functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry: (4-Iodo-3-methyl-benzyl)-dimethyl-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological molecules. It may also serve as a precursor for the synthesis of radiolabeled compounds used in imaging studies.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against certain diseases or as a building block for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (4-Iodo-3-methyl-benzyl)-dimethyl-amine involves its interaction with specific molecular targets. The iodine atom and the dimethylamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related benzylamine derivatives exhibit variations in substituents, leading to differences in physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzylamine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
(4-Iodo-3-methyl-benzyl)-dimethyl-amine I (C4), CH₃ (C3), N(CH₃)₂ (C1) C₁₀H₁₅IN High lipophilicity, potential halogen bonding
4-Nitrobenzylamine NO₂ (C4), NH₂ (C1) C₇H₈N₂O₂ Reactive nitro group; precursor for dyes/pharmaceuticals
(4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine OCH₂CH₃ (C4), OCH₃ (C3), morpholine (side chain) C₁₈H₂₉N₂O₂ Enhanced solubility due to ethoxy/methoxy and morpholine groups; CNS-targeting applications
3,3′-Dimethylbiphenyl-4,4´-diamine CH₃ (C3, C3'), NH₂ (C4, C4') C₁₄H₁₆N₂ Rigid biphenyl structure; carcinogenicity concerns (benzidine analogue)
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine F (C4), OCH₃ (C3), pyridinyl (side chain) C₁₅H₁₆FN₂O Fluorine enhances metabolic stability; pyridine enables metal coordination

Key Observations

Substituent Effects on Lipophilicity :

  • The iodine atom in this compound increases lipophilicity (logP ~3.2 estimated) compared to fluoro (logP ~2.1) or methoxy (logP ~1.8) analogues. This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Ethoxy/methoxy groups (e.g., in ) improve solubility but diminish membrane permeability .

Electronic and Steric Influences :

  • The electron-withdrawing iodine atom deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methyl or methoxy substituents .
  • Dimethylamine’s steric bulk may hinder interactions with flat binding pockets, unlike smaller amines (e.g., NH₂ in 4-nitrobenzylamine) .

Morpholine-containing analogues () are often explored for central nervous system activity, whereas nitro/iodo derivatives may target halogen-binding enzymes or nitroreductases .

Spectroscopic Differentiation :

  • The iodine atom in this compound produces distinct ¹³C-NMR shifts (~90 ppm for C-I) and UV absorbance at ~260 nm, distinguishing it from fluoro or methoxy analogues .

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